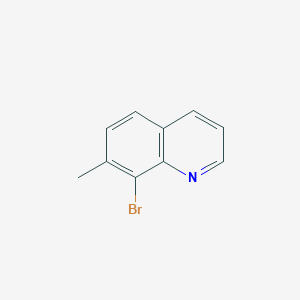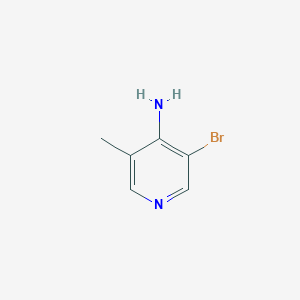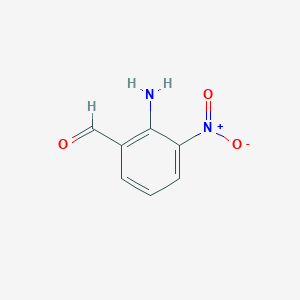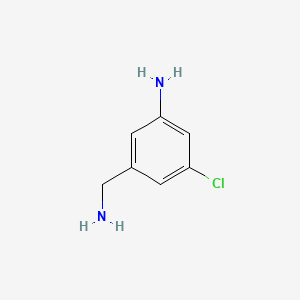
3-(Aminomethyl)-5-chloroaniline
描述
3-(Aminomethyl)-5-chloroaniline: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted at the third position with an aminomethyl group and at the fifth position with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloroaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with formaldehyde and ammonium chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:
Step 1: Condensation reaction with formaldehyde and ammonium chloride in an acidic medium.
Step 2: Reduction of the nitro group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Ensuring optimal reaction conditions for high yield and purity.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3-(Aminomethyl)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
科学研究应用
3-(Aminomethyl)-5-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-5-chloroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 3-(Aminomethyl)-2-chloroaniline
- 3-(Aminomethyl)-4-chloroaniline
- 3-(Aminomethyl)-6-chloroaniline
Comparison:
- Structural Differences: The position of the chlorine atom varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 3-(Aminomethyl)-5-chloroaniline is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.
属性
IUPAC Name |
3-(aminomethyl)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZFVALCYRYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902684 | |
| Record name | NoName_3231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
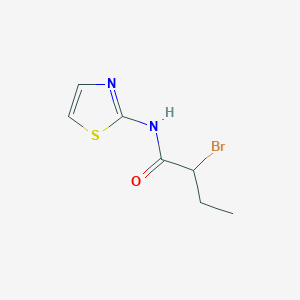
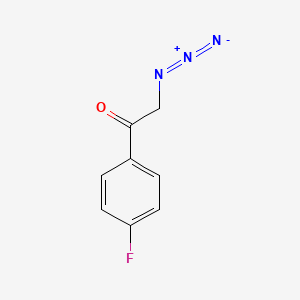
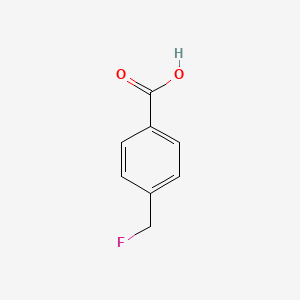
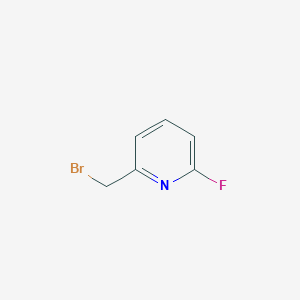
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

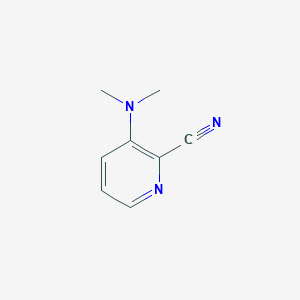
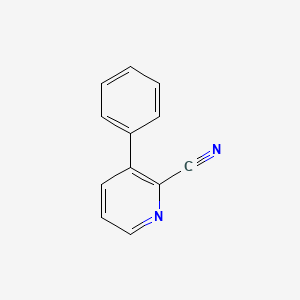
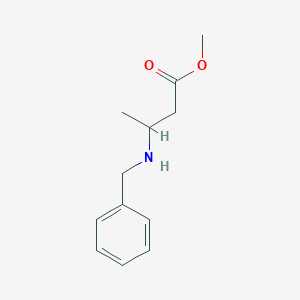
![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)
